
N1-Losartanyl-losartan
Overview
Description
N1-Losartanyl-losartan is a dimeric impurity of the angiotensin II receptor antagonist losartan, formed during its synthesis. It is structurally characterized by two interconnected losartan moieties via tetrazole and biphenyl groups, with a potassium salt formulation (C₄₄H₄₃Cl₂N₁₂O·K; MW: 865.90) . The compound is identified by CAS numbers 212316-86-4 (potassium salt) and 230971-71-8 (free acid form) and is classified under losartan impurities with purity >95% (HPLC) . Its complex structure includes dual tetrazole rings and biphenyl linkages, distinguishing it from simpler losartan derivatives .
Preparation Methods
The synthesis of N1-Losartanyl-losartan involves multiple steps. One common method includes the reaction of bromo OTBN with BCFI in the presence of a base and a phase transfer catalyst to produce a cyano aldehyde. This cyano aldehyde is then reacted with sodium azide in the presence of tributyl tin chloride to produce aldehyde tetrazole. The aldehyde tetrazole is reduced with sodium borohydride to produce losartan, which can be further modified to obtain this compound . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
N1-Losartanyl-losartan undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for the reduction of aldehyde groups in the compound.
Scientific Research Applications
Scientific Research Applications
N1-Losartanyl-losartan has several key applications across different scientific fields:
Chemistry
- Reference Standard : It serves as a reference standard for the determination of valsartan and its metabolites using supercritical fluid chromatography with mass spectrometry detection (SFC/MSD).
- Analytical Method Development : The compound is utilized in developing analytical methods for detecting impurities in pharmaceutical products, ensuring quality control during drug manufacturing processes.
Biology
- Pharmacological Studies : Researchers study this compound for its potential pharmacological activities both in vivo (in living organisms) and in vitro (in controlled environments). This includes assessing its effects on various biological systems and interactions with other drugs.
- Glucuronidation Studies : Investigations into the metabolism of losartan derivatives, including this compound, have shown that different human UDP-glucuronosyltransferases (UGTs) exhibit regioselectivity towards the compound. This is essential for understanding its metabolic pathways and potential drug interactions .
Medicine
- Impurity Analysis : As an impurity formed during the manufacturing of losartan, this compound is studied to evaluate its effects on drug efficacy and safety. Understanding how impurities influence therapeutic outcomes is critical for regulatory compliance and patient safety.
- Clinical Research : There are ongoing studies examining the impact of losartan on conditions such as COVID-19. While this compound itself may not be directly tested, insights from these studies could inform future research directions involving this compound .
Industry
- Quality Control : The pharmaceutical industry employs this compound in quality control processes to ensure that losartan formulations meet safety and efficacy standards. Its presence as an impurity necessitates rigorous testing and validation methods to maintain product integrity.
Comparative Analysis with Other ARBs
To better understand the unique features of this compound, it can be compared with other angiotensin II receptor blockers:
Compound Name | Class | Mechanism of Action | Unique Features |
---|---|---|---|
Losartan | Angiotensin II Receptor Blocker | Selective AT1 receptor antagonist | First ARB approved; widely used for hypertension |
Candesartan | Angiotensin II Receptor Blocker | Selective AT1 receptor antagonist | Longer half-life compared to losartan |
Valsartan | Angiotensin II Receptor Blocker | Selective AT1 receptor antagonist | High oral bioavailability |
Telmisartan | Angiotensin II Receptor Blocker | Selective AT1 receptor antagonist | Additional PPAR-gamma agonist activity |
Irbesartan | Angiotensin II Receptor Blocker | Selective AT1 receptor antagonist | Effective in patients with diabetic nephropathy |
This compound's unique structural modifications may enhance its pharmacological properties or reduce side effects compared to these compounds.
Mechanism of Action
N1-Losartanyl-losartan exerts its effects by blocking the angiotensin II type 1 (AT1) receptor, similar to losartan. This action prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure . The compound interacts with the AT1 receptor through reversible binding, which inhibits the downstream signaling pathways involved in blood pressure regulation .
Comparison with Similar Compounds
Structural and Chemical Properties
A comparative analysis of N1-Losartanyl-losartan with key losartan-related compounds is summarized below:
Key Observations:
- Dimeric Nature : this compound’s doubled molecular weight compared to losartan reflects its dimeric structure, which may reduce solubility and bioavailability .
- Functional Groups : Unlike metabolites (e.g., Losartan Carboxylic Acid), this compound retains dual tetrazole rings, increasing polarity but limiting metabolic clearance .
- Isomerism : this compound differs from its positional isomer, N2-Losartanyl-losartan (CAS 230971-72-9), in the attachment site of the losartanyl group .
Pharmacokinetic and Analytical Considerations
- Detection Methods : this compound is quantified using reverse-phase liquid chromatography (RP-LC), similar to other losartan impurities like Ramipril and Hydrochlorothiazide .
Toxicological and Regulatory Implications
- Synthetic Byproduct : this compound arises during losartan synthesis, necessitating stringent purification to meet safety standards .
- Comparative Toxicity : While losartan itself is well-tolerated, dimeric impurities like this compound may exhibit higher renal retention risks due to their size and polarity .
Biological Activity
N1-Losartanyl-losartan, also known as Losartan Impurity Potassium Salt, is a chemical compound that serves as an impurity in the synthesis of losartan, an angiotensin II receptor blocker (ARB). Understanding the biological activity of this compound is essential for evaluating its potential effects on pharmacokinetics and pharmacodynamics, especially in relation to its parent compound, losartan. This article reviews the available literature on this compound's biological activity, including its mechanisms of action, interactions with other compounds, and implications for therapeutic efficacy.
This compound shares structural features with losartan, which primarily acts as a selective non-peptide antagonist of the angiotensin II type 1 receptor (AT1). By inhibiting the binding of angiotensin II to AT1 receptors, losartan causes vasodilation, leading to lower blood pressure and reduced cardiovascular strain. The biological activity of this compound may be influenced by its structural configuration, which includes both imidazole and tetrazole functionalities critical for receptor interaction.
Pharmacokinetics and Interactions
Research indicates that impurities like this compound can significantly influence the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients. Specifically, studies have highlighted interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions may alter the efficacy and safety profiles of losartan when combined with other antihypertensive agents or compounds affecting cardiovascular function.
Comparative Analysis with Losartan
To better understand the unique properties of this compound, a comparative analysis with losartan and other related compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Losartan | C22H23ClN6O | Prototype angiotensin II receptor blocker |
N2-Losartanyl-losartan | C22H23ClN6O | Structural isomer with different biological properties |
2-Butyl-5-chloro-1H-imidazol-4-methanol | C12H16ClN3O | Intermediate in synthesis; lacks tetrazole moiety |
2-Butyl-4-chloro-1H-imidazole | C11H14ClN2 | Simpler structure; not a potassium salt |
The structural differences among these compounds may lead to variations in their biological activities and therapeutic applications.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying N1-Losartanyl-losartan in pharmaceutical formulations?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to detect and quantify trace impurities like this compound. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on distinguishing its unique tetrazole and imidazole substituents from losartan . Validate methods using guidelines from pharmacopeial standards (e.g., USP<1086>) to ensure specificity and sensitivity.
Q. How does the molecular structure of this compound differ from losartan, and what implications does this have for its pharmacological activity?
- Methodological Answer : Compare the molecular structures using computational tools (e.g., PubChem’s 2-D similarity search) to identify key differences, such as the additional tetrazole moiety in this compound. Evaluate binding affinity to angiotensin II receptors via molecular docking simulations, noting steric hindrance or altered hydrogen bonding patterns that may reduce efficacy compared to losartan .
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound for impurity profiling studies?
- Methodological Answer : Document synthetic pathways with strict control of reaction conditions (e.g., temperature, pH) to minimize batch-to-batch variability. Characterize intermediates and final products using Fourier-transform infrared spectroscopy (FTIR) and X-ray crystallography. Adhere to ICH Q3A/B guidelines for impurity thresholds and report purity levels using validated chromatographic methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across different studies?
- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., differences in assay sensitivity, sample preparation). Validate findings using in vitro metabolic assays (e.g., liver microsomes) to assess stability and metabolite formation. Cross-reference results with transformation products (TPs) listed in environmental chemistry databases to rule out degradation artifacts .
Q. What experimental designs are optimal for assessing the toxicological significance of this compound in preclinical models?
- Methodological Answer : Use a tiered approach:
- Tier 1 : Acute toxicity studies in rodents, focusing on dose-dependent effects on renal and hepatic biomarkers.
- Tier 2 : Subchronic exposure models (28–90 days) to evaluate cumulative toxicity.
- Tier 3 : Mechanistic studies (e.g., transcriptomic profiling) to identify pathways disrupted by this compound. Include positive controls (e.g., losartan) to contextualize findings .
Q. How should researchers address discrepancies in impurity quantification when this compound co-elutes with other losartan derivatives?
- Methodological Answer : Optimize chromatographic separation using gradient elution with ion-pairing reagents (e.g., tetrabutylammonium phosphate). Employ high-resolution mass spectrometry (HRMS) to deconvolute overlapping peaks. Validate method robustness using spiked samples and inter-laboratory comparisons .
Q. What strategies improve the detection limit of this compound in environmental matrices (e.g., wastewater)?
- Methodological Answer : Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate analytes. Couple with ultra-performance liquid chromatography (UPLC) and quadrupole time-of-flight (Q-TOF) MS for enhanced sensitivity. Use isotopically labeled internal standards (e.g., ¹³C-losartan) to correct matrix effects .
Q. Data Analysis and Reporting Guidelines
Q. How can researchers ensure transparency when reporting conflicting data on this compound’s stability under varying pH conditions?
- Methodological Answer : Provide raw datasets (e.g., chromatograms, spectral libraries) as supplementary materials. Use error-bar plots to visualize variability across replicates. Discuss potential sources of bias (e.g., hydrolysis during sample storage) and align with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare group means. Include confidence intervals and p-values to quantify uncertainty, adhering to journal-specific reporting standards (e.g., Analytical Chemistry’s guidelines) .
Properties
IUPAC Name |
[2-butyl-3-[[4-[2-[1-[[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44Cl2N12O/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-52-53-50-43)27-58-44(51-54-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3,(H,49,50,52,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOZHSDYJLYMLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN5C(=NN=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44Cl2N12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177666 | |
Record name | N1-Losartanyl-losartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230971-71-8 | |
Record name | N1-Losartanyl-losartan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230971718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N1-Losartanyl-losartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-LOSARTANYL-LOSARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06EYE5U7VX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.